(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
Description
“(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine” is a fluorinated aromatic amine characterized by a 3-bromo-substituted benzyl group linked to an ethylamine moiety bearing a pentafluoroethyloxy (-O-CF₂CF₃) substituent. This compound’s structure combines a halogenated aromatic ring with a highly fluorinated ether chain, suggesting unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Potential applications may include pharmaceutical intermediates or surfactants, inferred from structurally related compounds exhibiting anticancer activity or surfactant behavior .
Properties
Molecular Formula |
C11H11BrF5NO |
|---|---|
Molecular Weight |
348.11 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11BrF5NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
JQJNOVJOCCLMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps:
Bromination of Benzyl Compounds: The initial step involves the bromination of benzyl compounds, such as benzyl bromide, under conditions suitable for free radical halogenation.
Formation of Pentafluoroethyloxy-ethyl Intermediate: The next step involves the preparation of the pentafluoroethyloxy-ethyl intermediate, which can be synthesized through various organic reactions involving pentafluoroethanol and ethylene oxide.
Coupling Reaction: The final step involves coupling the brominated benzyl compound with the pentafluoroethyloxy-ethyl intermediate in the presence of a base to form the desired amine compound.
Industrial Production Methods
Industrial production methods for (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent extraction and recrystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol or hydrocarbon derivatives.
Scientific Research Applications
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of biological pathways . The pentafluoroethyloxy-ethyl chain imparts lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| Target: (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine | C₁₁H₁₁BrF₅NO | 348.18 | - 3-Bromo-benzyl - 2-pentafluoroethyloxy |
High lipophilicity (5 F atoms); potential surfactant/pharmaceutical use |
| (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-bromo-benzyl)-amine | Not reported | ~380 (estimated) | - 3-Bromo-benzyl - Trifluoromethoxy (-O-CF₃) |
Lower fluorination (3 F); similar aromatic reactivity |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 254.17 | - 3-Bromophenyl - Allyl amine |
No fluorination; likely lower metabolic stability |
| (3-bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | - 3-Bromo-4-fluorophenyl - Pentyl amine |
Moderate lipophilicity (1 F); potential CNS activity |
| (3-bromo-4-fluorophenyl)methylamine | C₁₀H₁₃BrFNO | 262.12 | - 3-Bromo-4-fluorophenyl - Methoxyethyl |
Low fluorination (1 F); hydrophilic due to methoxy |
Physicochemical Properties
- Lipophilicity : The target’s pentafluoroethyloxy group significantly increases logP compared to analogs with methoxy (-OCH₃) or trifluoromethoxy (-O-CF₃) groups .
Biological Activity
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a synthetic organic compound notable for its unique structural characteristics, including bromine and pentafluoroethoxy groups. These features potentially confer significant biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is . Its structure includes a bromobenzyl moiety linked to a pentafluoroethoxy group, which enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₅BrN |
| Molecular Weight | 361.14 g/mol |
| IUPAC Name | (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine |
| Solubility | Soluble in organic solvents |
The biological activity of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is hypothesized to involve interactions with specific biomolecular targets, such as enzymes or receptors. The presence of fluorine atoms may enhance binding affinity and selectivity towards these targets, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown efficacy against bacterial strains without cross-resistance to conventional antibiotics .
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial properties of fluorinated amines similar to (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine. Results showed effective inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibacterial agents .
- Anticancer Activity : Another study evaluated the anticancer effects of various benzyl derivatives. Compounds with bromine substitutions exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
